1-Isoquinolin-6-ylethanol
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Overview
Description
1-Isoquinolin-6-ylethanol is an organic compound belonging to the isoquinoline family Isoquinoline is a heterocyclic aromatic organic compound, characterized by a benzene ring fused to a pyridine ring The compound this compound features an ethanol group attached to the sixth position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isoquinolin-6-ylethanol can be synthesized through several methods. One common method involves the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions . Another method is the Bischler-Napieralski reaction, where beta-phenylethylamine is cyclized to isoquinoline under acid catalysis . Additionally, the Pictet-Spengler reaction, which uses a condensation reaction of a beta-phenylethylamine and an aldehyde or ketone, can also be employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The Schlittler-Müller modification of the Pomeranz-Fritsch reaction is often preferred for its efficiency and higher yields .
Chemical Reactions Analysis
Types of Reactions: 1-Isoquinolin-6-ylethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium hydride or lithium diisopropylamide.
Major Products:
Scientific Research Applications
1-Isoquinolin-6-ylethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isoquinolin-6-ylethanol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes . Its aromatic structure allows it to interact with biological targets through π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids.
Quinoline: A heterocyclic aromatic organic compound, used in the production of antimalarial drugs.
1-Isoquinolin-3-ylethanol: Another isoquinoline derivative with similar properties but different substitution patterns.
Uniqueness: 1-Isoquinolin-6-ylethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanol group at the sixth position allows for unique interactions and reactivity compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C11H11NO |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-isoquinolin-6-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-2-3-11-7-12-5-4-10(11)6-9/h2-8,13H,1H3 |
InChI Key |
KIXWEIBDLYNSQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=NC=C2)O |
Origin of Product |
United States |
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